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molecular formula C7H5IN2O B3103795 2-Hydroxy-5-iodo-6-methyl-nicotinonitrile CAS No. 144967-99-7

2-Hydroxy-5-iodo-6-methyl-nicotinonitrile

Cat. No. B3103795
M. Wt: 260.03 g/mol
InChI Key: AHSPQVBAHJEJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05141931

Procedure details

A mixture of 13.4 g (0.1 mole) of 1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, 22.5 g (0.1 mole) of N-iodosuccinimide and 5 mL of trifluoroacetic acid in 250 mL of acetic acid was heated to reflux under argon for 4 hrs. The reaction was cooled and filtered to remove the crystalline precipitated product which was washed with water and ether and air dried to give 22.3 g (86%) of the 5-iodopyridinone as dense, light yellow needles, mp 260-264.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6](=[O:8])[C:5]([C:9]#[N:10])=[CH:4][CH:3]=1.[I:11]N1C(=O)CCC1=O.FC(F)(F)C(O)=O>C(O)(=O)C>[I:11][C:3]1[CH:4]=[C:5]([C:9]#[N:10])[C:6](=[O:8])[NH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
CC1=CC=C(C(N1)=O)C#N
Name
Quantity
22.5 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under argon for 4 hrs
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the crystalline precipitated product which
WASH
Type
WASH
Details
was washed with water and ether and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C(NC1C)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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